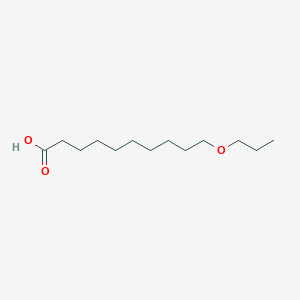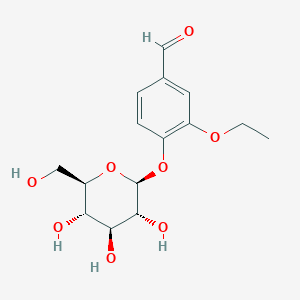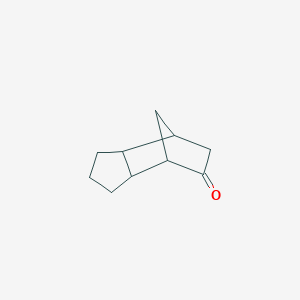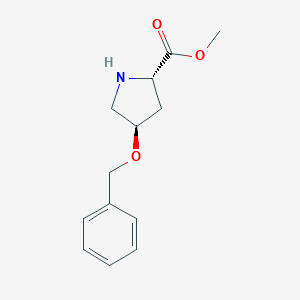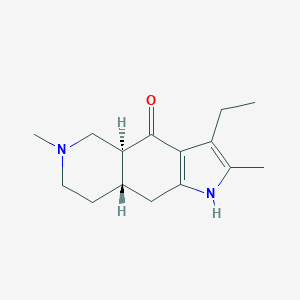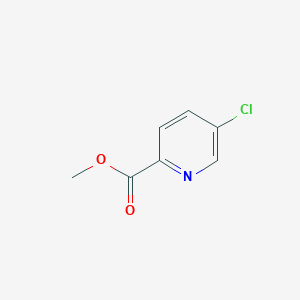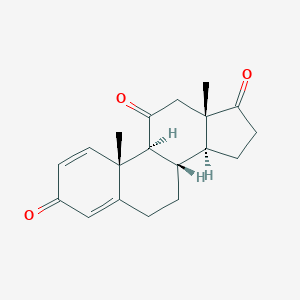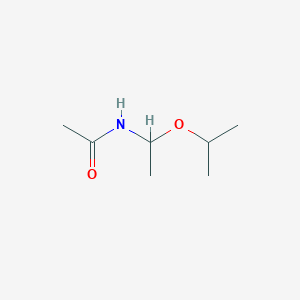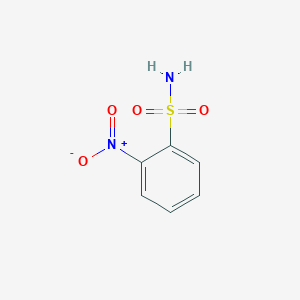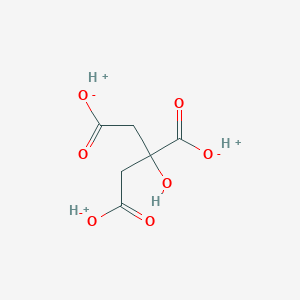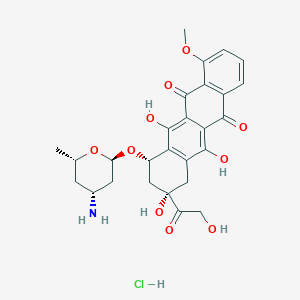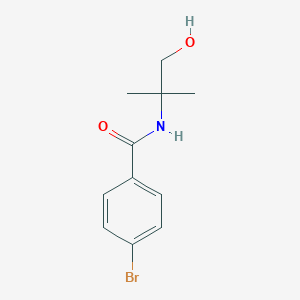
4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves multistep chemical reactions including elimination, reduction, and bromization processes. For instance, compounds with bromo and chlorobenzyl groups have been synthesized from chloromethyl benzene and hydroxybenzaldehyde through these reactions, resulting in novel non-peptide CCR5 antagonists (Bi, 2014), (Cheng De-ju, 2014).
Molecular Structure Analysis
Molecular conformation and packing in similar benzamide derivatives are stabilized by intermolecular H-bond interactions. The molecular structure of certain benzamide derivatives, for example, has been characterized by X-ray diffraction crystallography, revealing specific H-bonding patterns that stabilize the molecular conformation (Guo-liang Shen et al., 2013).
Chemical Reactions and Properties
Benzamide derivatives have been involved in reactions leading to the synthesis of compounds with significant antibacterial and antifungal activities. For example, bromomethyl derivatives have shown considerable activity against various bacteria and fungi, indicating the chemical reactivity and potential application of these compounds in developing new antimicrobial agents (M. Laxmi et al., 2019).
Physical Properties Analysis
The synthesis and characterization of benzamide derivatives also shed light on their physical properties, including solubility, melting points, and crystal structures. The detailed structural analysis involves single-crystal X-ray diffraction data, providing insights into the crystalline nature and stability of these compounds (A. Saeed et al., 2009), (Efraín Polo et al., 2019).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including reactivity, stability, and interactions with biological targets, are crucial for their application in medicinal chemistry. Studies have demonstrated the potential of these compounds as antimicrobial agents, highlighting their chemical properties and mechanisms of action against various pathogens (B. Narayana et al., 2004).
Applications De Recherche Scientifique
Halogenated Benzamides in Drug Design
Halogenated benzamides, such as those containing bromo substituents, have been explored for their versatile pharmacological properties. For instance, compounds structurally related to benzamide derivatives have shown promise in areas like anticancer therapy, with mafosfamide being a notable example due to its effectiveness in treating various types of cancer cells during preclinical investigations and clinical trials (Mazur et al., 2012). This suggests that 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide could potentially be investigated for its anticancer properties, given the general interest in halogenated benzamides in oncology research.
Antimicrobial and Antifouling Applications
Non-oxidizing biocides, including bromo-substituted compounds, have been reviewed for their role in preventing biofouling in reverse osmosis polyamide membrane systems. Although not directly mentioned, the structure of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide suggests potential for exploration in antimicrobial applications, given the efficacy of similar brominated compounds in controlling microbial growth on polyamide membranes (Da-Silva-Correa et al., 2022).
Safety And Hazards
The compound has a safety warning symbol of an exclamation mark . The hazard statement is H302 , which means it’s harmful if swallowed. Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-11(2,7-14)13-10(15)8-3-5-9(12)6-4-8/h3-6,14H,7H2,1-2H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPXHZCTCJPRCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10312803 |
Source


|
| Record name | NSC263142 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10312803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide | |
CAS RN |
33708-69-9 |
Source


|
| Record name | NSC263142 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263142 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC263142 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10312803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

